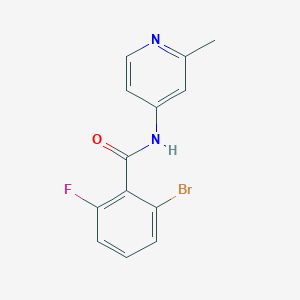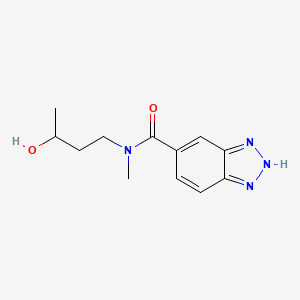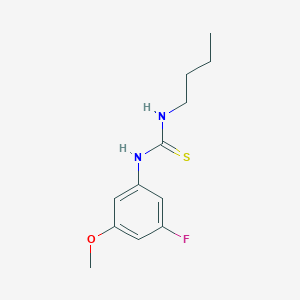![molecular formula C12H16N2O4 B6643639 2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6643639.png)
2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid is a complex organic compound characterized by its pyridine ring and carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of an appropriate precursor, such as a substituted pyridine derivative, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyridine ring and carboxylic acid group make it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid may be studied for its potential biological activity. It could be used to develop new drugs or as a tool in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may be exploited to create drugs with specific therapeutic properties.
Industry: In industry, this compound could be used in the production of various chemicals, including agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism by which 2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
類似化合物との比較
2-[(5-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid
2-[(4-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid
2-[(6-methyl-2-oxo-1H-pyridine-2-carbonyl)-propylamino]acetic acid
Uniqueness: 2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
特性
IUPAC Name |
2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-6-14(7-10(15)16)12(18)9-5-4-8(2)13-11(9)17/h4-5H,3,6-7H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDBENBPIIIKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=CC=C(NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)amino]propanamide](/img/structure/B6643573.png)
![Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate](/img/structure/B6643579.png)
![3-ethyl-5-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6643582.png)


![4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6643614.png)
![[2-(3,4-dihydro-2H-thiochromen-4-ylamino)cyclopentyl]methanol](/img/structure/B6643623.png)
![N-(6-fluoropyridin-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B6643627.png)

![5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid](/img/structure/B6643638.png)
![5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6643641.png)
![2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6643647.png)
![3-[(2-Methylsulfonylpropanoylamino)methyl]benzoic acid](/img/structure/B6643649.png)
